

Application Notes and Protocols for Cell-Based Assays of FPPS Inhibitors

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Compound of Interest		
Compound Name:	TH-Z145	
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Introduction

Farnesyl pyrophosphate synthase (FPPS) is a critical enzyme in the mevalonate pathway, responsible for synthesizing farnesyl pyrophosphate (FPP).[1][2] FPP is a key metabolic intermediate, serving as a precursor for the biosynthesis of essential molecules like cholesterol, dolichol, ubiquinone, and for the prenylation of proteins.[3] Protein prenylation, the attachment of farnesyl or geranylgeranyl groups to small GTPases such as Ras, Rho, and Rac, is vital for their proper membrane localization and function in cellular signaling pathways that control cell growth, differentiation, and survival.[3][4]

Inhibition of FPPS disrupts these processes, making it an attractive therapeutic target for a range of diseases. Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent FPPS inhibitors widely used to treat bone resorption disorders like osteoporosis. By inhibiting FPPS in osteoclasts, N-BPs prevent the prenylation of proteins required for osteoclast function and survival, thereby reducing bone loss. Furthermore, there is growing interest in developing FPPS inhibitors for oncology, as disrupting the function of oncogenic proteins like Ras can inhibit tumor growth.

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of FPPS inhibitors.

Signaling Pathways and Experimental Overviews The Mevalonate Pathway and FPPS Inhibition

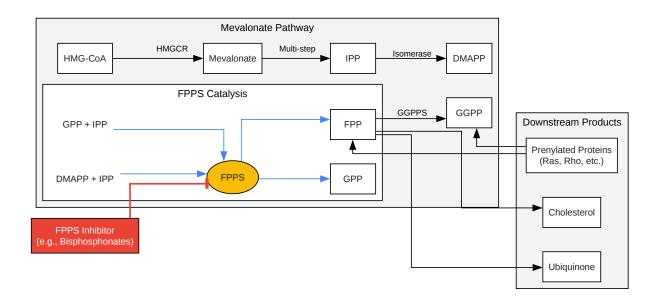




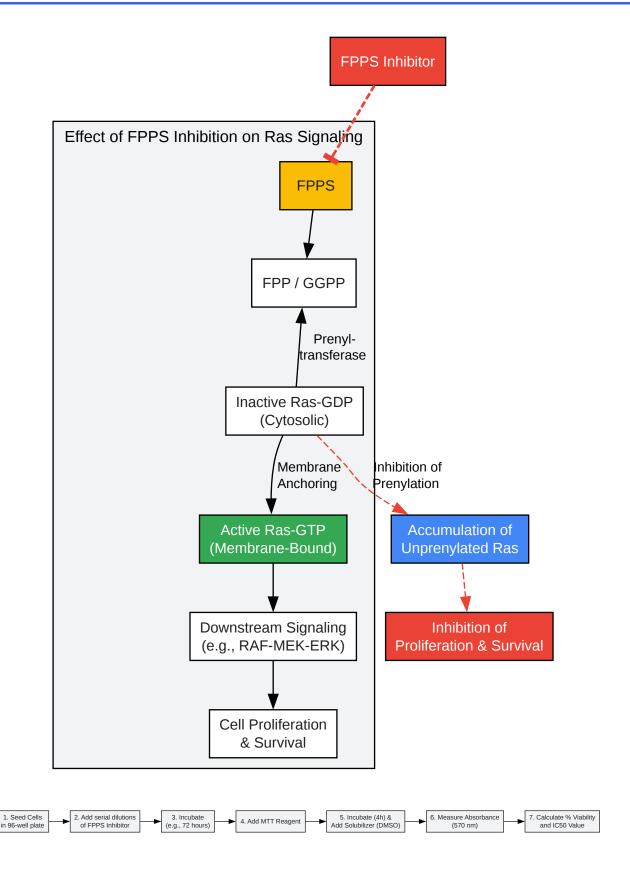


FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield FPP. FPPS inhibitors block this process, leading to a depletion of FPP and its downstream derivative, geranylgeranyl pyrophosphate (GGPP), while causing an accumulation of the upstream substrate, IPP.

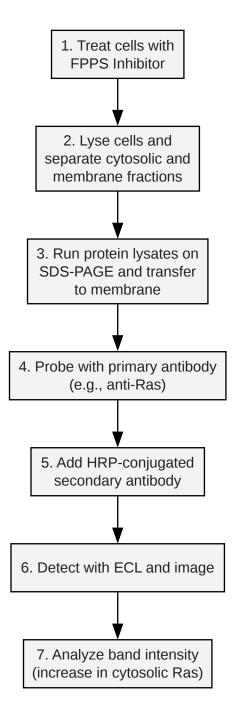




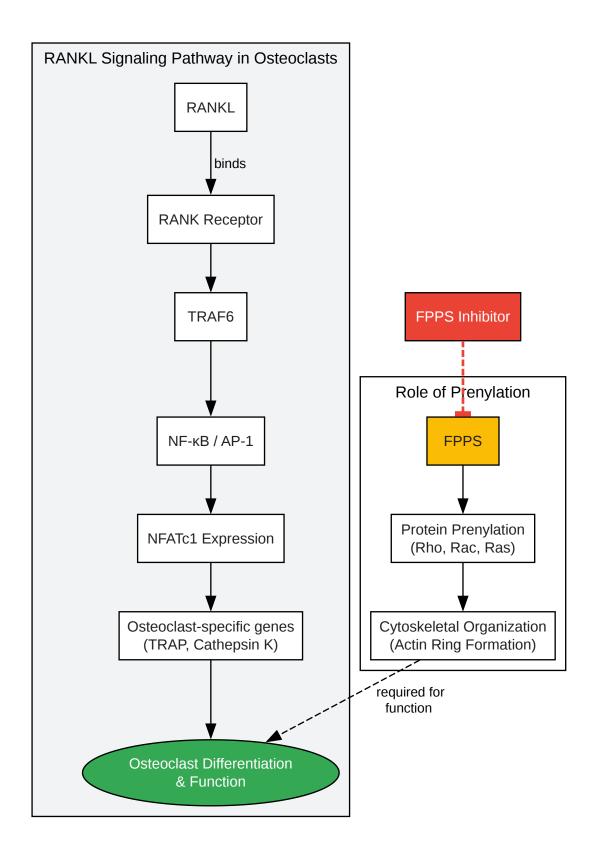












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